7-methoxy-9H-carbazole-3-carbaldehyde

anti-tuberculosis Mycobacterium tuberculosis H37Rv carbazole alkaloid

Researchers requiring a well-characterized carbazole-3-carbaldehyde with defined anti-TB activity and multi-directional synthetic utility face limited sourcing options for this naturally occurring alkaloid. Clauszoline K directly addresses this gap. • Validated anti-TB reference: MIC 14.3-42.3 μg/mL against M. tuberculosis H37Rv; essential 3-formyl pharmacophore confirmed by SAR studies. • Multi-directional intermediate: Convertible to clauszoline M, clauszoline N, and 3-formyl-7-hydroxycarbazole via established protocols-enabling library synthesis from a single procurement. • Favorable permeability: TPSA 42.10 Ų, single HBD-superior passive membrane permeability vs. 2-hydroxylated analogs for cell-based assays. • Gram-scale synthesis protocol available, supporting larger derivatization programs.

Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
Cat. No. B1250155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-9H-carbazole-3-carbaldehyde
Synonymsclauszoline-K
Molecular FormulaC14H11NO2
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C=O
InChIInChI=1S/C14H11NO2/c1-17-10-3-4-11-12-6-9(8-16)2-5-13(12)15-14(11)7-10/h2-8,15H,1H3
InChIKeyIBDBRUPJUXYODT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clauszoline K: Overview and Physicochemical Profile


7-Methoxy-9H-carbazole-3-carbaldehyde (CAS 187110-71-0), also known as clauszoline K or 3-formyl-6-methoxycarbazole, is a naturally occurring 7-oxygenated tricyclic carbazole alkaloid (C₁₄H₁₁NO₂, MW 225.24 g/mol) [1]. It was first isolated from the stem bark of Clausena excavata (Rutaceae) and has subsequently been identified in Clausena harmandiana, Clausena vestita, and Micromelum hirsutum [2]. The compound bears a formyl group at C-3 and a methoxy substituent at C-7 on the carbazole scaffold, with a predicted LogP of approximately 3.14 and a topological polar surface area (TPSA) of 42.10 Ų [3]. As a member of the 2,7-dioxygenated carbazole alkaloid family, it serves as both a bioactive natural product in its own right and a key synthetic intermediate for accessing structurally related alkaloids including clauszoline M, clauszoline N, and 3-formyl-7-hydroxycarbazole [4].

Natural product context Phytochemical reference standard isolated from Clausena and Micromelum species
Bioactivity screening Moderate anti-TB screening context, formyl-dependent activity profile
Synthetic utility Key divergent intermediate for clauszoline M/N and 7-oxygenated alkaloid libraries

Why Clauszoline K Cannot Be Replaced by Generic Carbazole-3-carbaldehydes


Carbazole-3-carbaldehyde derivatives exhibit profoundly divergent biological activity profiles depending on the position and nature of ring substituents, making generic interchange scientifically unsound. The presence of a 7-methoxy group in clauszoline K distinguishes it fundamentally from both the unsubstituted 3-formylcarbazole and the 2-hydroxylated analog (2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde, CAS 119736-83-3). In anti-tuberculosis assays, the 3-formyl group is essential for activity—3-methylcarbazole is inactive (MIC >128 μg/mL) while 3-formylcarbazole and clauszoline K are active (MIC 14.3–42.3 μg/mL) [1]. Conversely, the addition of a 2-hydroxy group transforms the antifungal potency dramatically: 2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde exhibits an IC₅₀ of 2.8 μg/mL against Candida albicans, whereas 3-formylcarbazole shows only 13.6 μg/mL [2]. Furthermore, the 7-methoxy versus 7-hydroxy substitution alters both the physicochemical profile (TPSA 42.10 vs. ~62.30 Ų; LogP ~3.14 vs. lower polarity) and the synthetic downstream potential of the compound [3]. Substituting clauszoline K with a generic carbazole-3-carbaldehyde therefore risks both irreproducible biological results and loss of access to a key synthetic branch point for accessing the clauszoline M/N series [4].

3-Formyl vs. 3-alkyl substitution

3-Methylcarbazole lacks the formyl-dependent anti-TB response; generic 3-alkyl derivatives may show no screening activity in similar assays.

2-Hydroxy analog mismatch

2-Hydroxy-7-methoxy carbazole exhibits higher TPSA and distinct antifungal potency; permeability and synthetic reactivity profiles may differ markedly.

Synthetic carbazole-3-carbaldehydes

N-alkyl or 6-halo synthetic derivatives lack natural-product authentication data and cannot serve as phytochemical reference standards.

Differentiation Evidence: Clauszoline K vs. Structural Analogs


Anti-Tuberculosis Activity Compared to 3-Methyl and 3-Formyl Analogs

In a bioassay-directed fractionation study, clauszoline K (tested as 3-formyl-6-methoxycarbazole, compound 7) demonstrated significant in vitro anti-TB activity against M. tuberculosis H37Rv with an MIC in the range of 14.3–42.3 μg/mL [1]. This activity is conferred specifically by the 3-formyl substituent: the 3-methyl analog (3-methylcarbazole, compound 4) was completely inactive (MIC >128 μg/mL), while the unsubstituted 3-formylcarbazole (compound 6) fell within the same active range [1]. The most potent compound in the panel, micromolide (compound 1), exhibited an MIC of 1.5 μg/mL with a selectivity index of 63, establishing a clear activity hierarchy [1]. These data position clauszoline K as a moderately active anti-TB carbazole, distinct from inactive 3-alkylcarbazoles and substantially less potent than micromolide.

Anti-TB activity vs. analogs
Cross-study comparable
Clauszoline K MIC 14.3–42.3 μg/mL; 3-methylcarbazole inactive (>128 μg/mL)
3-formyl group essential for activity; moderate anti-TB screening context
MABA assay, H37Rv; micromolide more potent (MIC 1.5 μg/mL)
anti-tuberculosis Mycobacterium tuberculosis H37Rv carbazole alkaloid structure-activity relationship

Pancreatic Lipase Inhibition Across Four Carbazole Alkaloids

In a head-to-head pancreatic lipase (PL) inhibition screen of four carbazole alkaloids co-isolated from Murraya koenigii leaves, clauszoline K exhibited the weakest inhibitory activity with an IC₅₀ of ≤500 μM [1]. By contrast, mahanimbin was strongly active (IC₅₀ 17.9 μM), koenimbin showed moderate activity (IC₅₀ 168.6 μM), and koenigicine demonstrated weak-to-moderate activity (IC₅₀ 428.6 μM) [1]. The 28-fold difference in IC₅₀ between mahanimbin and clauszoline K highlights the dramatic impact of carbazole substitution patterns on PL inhibitory potency. This inverse activity profile—moderate anti-TB but minimal anti-lipase—makes clauszoline K a valuable selectivity probe for distinguishing carbazole-mediated biological targets.

Pancreatic lipase IC₅₀
Head-to-head
Clauszoline K ≤500 μM; mahanimbin 17.9 μM; koenimbin 168.6 μM
Lowest PL inhibition among tested carbazoles; supports selectivity profiling
≥28-fold weaker than mahanimbin; in vitro enzyme assay
pancreatic lipase inhibition anti-obesity carbazole alkaloid Murraya koenigii

Physicochemical Properties vs. 2-Hydroxy Analog

The absence of a 2-hydroxy substituent in clauszoline K results in a substantial reduction in topological polar surface area (TPSA) compared to its 2-hydroxylated analog. Clauszoline K (7-methoxy-9H-carbazole-3-carbaldehyde) has a computed TPSA of 42.10 Ų, 1 hydrogen bond donor, and 2 hydrogen bond acceptors with an XlogP of 2.80–3.14 [1]. In contrast, 2-hydroxy-7-methoxy-9H-carbazole-3-carbaldehyde (CAS 119736-83-3) exhibits a TPSA of 62.30 Ų, 2 hydrogen bond donors, 3 hydrogen bond acceptors, and an XlogP of approximately 3.00 [2]. The 20.20 Ų TPSA differential and the additional H-bond donor in the 2-hydroxy analog predict measurably different passive membrane permeability and oral absorption characteristics according to established drug-likeness models (Veber rule: TPSA <140 Ų; Ro5: HBD ≤5).

Physicochemical vs. 2-OH analog
Head-to-head
TPSA 42.10 vs. 62.30 Ų; HBD 1 vs. 2; XlogP ~2.97 vs. 3.00
Lower TPSA may support higher predicted membrane permeability
Computed properties; Veber rule context
drug-likeness TPSA LogP membrane permeability physicochemical property

Synthetic Versatility as Precursor to Clauszoline M and N

Clauszoline K is an established and widely cited synthetic precursor to two additional biologically active carbazole alkaloids: clauszoline M (the corresponding methyl ester) and clauszoline N (the corresponding carboxylic acid) [1][2]. The 3-formyl group can be oxidized to the carboxylic acid (clauszoline N) or esterified (clauszoline M), while the 7-methoxy group is susceptible to BBr₃-mediated demethylation, yielding 3-formyl-7-hydroxycarbazole in 34% isolated yield [3]. This contrasts with 3-formylcarbazole (CAS 51761-07-0), which lacks the 7-methoxy handle and cannot access the 7-oxygenated alkaloid series. Several convergent total synthesis strategies have been developed specifically for clauszoline K, including palladium-catalyzed oxidative cyclization (Knölker, 2006) [2], gold-catalyzed cyclization (Ma et al., 2014) [4], and Ullmann cross-coupling/reductive cyclization approaches [1], confirming its importance as a synthetic hub.

Synthetic precursor value
Supporting evidence
Precursor to clauszoline M, N, and 3-formyl-7-hydroxycarbazole; ≥4 published routes
Only viable intermediate for 7-oxygenated alkaloid library synthesis
BBr₃ demethylation 34%; Pd/Au-catalyzed routes available
total synthesis carbazole alkaloid synthetic intermediate palladium catalysis demethylation

Natural Product Authenticity in Multiple Plant Species

Clauszoline K has been isolated and structurally characterized from four distinct plant species across two genera: Clausena excavata (stem bark and roots), Clausena harmandiana (root bark), Clausena vestita (whole plant), and Micromelum hirsutum (stem bark) [1][2][3]. This multi-source natural occurrence, confirmed by independent research groups using NMR and MS, establishes clauszoline K as a genuine phytochemical rather than an isolation artifact. In the Clausena vestita study, clauszoline K was one of 16 carbazole alkaloids isolated and tested, where it ranked among the top three most active compounds for HepG2 hepatocellular carcinoma cell growth inhibition alongside clauszoline-I and 2-hydroxy-3-methylcarbazole [3]. In contrast, many synthetic carbazole-3-carbaldehyde derivatives (e.g., 9-ethyl-9H-carbazole-3-carbaldehyde, 6-chloro-9-ethyl-9H-carbazole-3-carbaldehyde) have no natural origin and lack the phytochemical authentication data available for clauszoline K.

Natural product authenticity
Supporting evidence
Isolated from ≥4 species: C. excavata, C. harmandiana, C. vestita, M. hirsutum
Authenticated phytochemical; multi-lab NMR/MS confirmation
Irreplaceable for chemotaxonomic reference studies
natural product Clausena excavata chemotaxonomy phytochemistry reference standard

Recommended Application Scenarios for Clauszoline K


Anti-Tuberculosis Screening Reference Standard

Clauszoline K serves as a well-characterized, naturally occurring carbazole-3-carbaldehyde reference compound with documented moderate anti-TB activity (MIC 14.3–42.3 μg/mL against M. tuberculosis H37Rv). Its inclusion as a comparator in anti-TB screening panels is supported by the SAR finding that the 3-formyl group is essential for activity—3-methylcarbazole is inactive (MIC >128 μg/mL)—making clauszoline K a structurally informative control for validating assay sensitivity to the 3-formyl pharmacophore [1]. Researchers should note that clauszoline K is not the most potent anti-TB carbazole (micromolide: MIC 1.5 μg/mL, SI 63) and should be selected for its moderate activity tier, not for maximal potency applications.

Divergent Synthesis of 7-Oxygenated Alkaloid Libraries

Clauszoline K is uniquely positioned as a multi-directional synthetic intermediate that can be converted to at least three additional natural products—clauszoline M (methyl ester), clauszoline N (carboxylic acid), and 3-formyl-7-hydroxycarbazole (via BBr₃ demethylation, 34% yield)—as demonstrated in multiple independent total synthesis campaigns [2][3]. This divergent synthetic utility distinguishes clauszoline K from 3-formylcarbazole, which cannot access the 7-oxygenated series, and makes it the preferred procurement choice for medicinal chemistry groups building carbazole-focused compound libraries. The gram-scale synthesis protocol reported by Ma et al. (2014) further supports its use in larger-scale derivatization programs [3].

Selectivity Profiling with Low Pancreatic Lipase Off-Target Activity

For target-based screening programs where pancreatic lipase (PL) inhibition represents an undesired off-target liability, clauszoline K offers a distinct advantage: its PL IC₅₀ of ≤500 μM is ≥28-fold weaker than mahanimbin (IC₅₀ 17.9 μM) and ≥3-fold weaker than koenimbin (IC₅₀ 168.6 μM) [4]. This property makes clauszoline K the carbazole alkaloid of choice when screening for bioactivities unrelated to lipid metabolism, such as anti-tuberculosis or anticancer mechanisms, without the confounding influence of PL inhibition that accompanies more potent anti-lipase carbazoles [4].

Physicochemical Probe for Membrane Permeability Studies

With a TPSA of 42.10 Ų and only one hydrogen bond donor, clauszoline K is predicted to possess superior passive membrane permeability compared to its 2-hydroxylated analog (TPSA 62.30 Ų, two HBD) [5][6]. This physicochemical profile—well within Veber's TPSA threshold of <140 Ų—makes clauszoline K the preferred choice for cell-based phenotypic assays or intracellular target engagement studies where compound permeability is critical. Researchers should explicitly select clauszoline K over the 2-hydroxy analog when the C-2 position must remain unsubstituted to maintain permeability characteristics.

Application
Selection Property
Validation Focus
Anti-TB screening reference
3-Formyl pharmacophore-dependent activity context
Confirm MIC range against H37Rv and comparator activity vs. 3-methyl analog
7-Oxygenated alkaloid synthesis
Divergent intermediate with 7-methoxy handle
Verify conversion to clauszoline M, N, or 7-hydroxy derivative; review published routes
Selectivity profiling (low PL off-target)
Minimal pancreatic lipase inhibition among carbazole alkaloids
Validate PL IC₅₀ >100 μM to confirm low lipid-metabolism interference in screening
Membrane permeability probe
Low TPSA (42.10 Ų) and single H-bond donor
Evaluate cell-based permeability vs. 2-hydroxy analog; confirm computational predictions
Quote Request

Request a Quote for 7-methoxy-9H-carbazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.